Cas no 2137082-03-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid is a chiral intermediate with applications in pharmaceutical synthesis and medicinal chemistry. The compound features a stereocenter at the 3-position, ensuring enantioselectivity in downstream reactions. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group, which enhances stability while allowing selective deprotection under mild conditions. The 1,5-dimethylpyrazole moiety contributes to its utility in designing bioactive molecules, particularly in kinase inhibitor research. The carboxylic acid functionality enables further derivatization via amidation or esterification. This compound is suited for peptide coupling reactions and serves as a versatile building block in drug discovery. High purity and well-defined stereochemistry make it valuable for rigorous synthetic applications.
(3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid structure
2137082-03-0 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
CAS No:2137082-03-0
MF:C16H19N3O4
MW:317.339763879776
CID:5779572
PubChem ID:165494492

(3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2137082-03-0
    • EN300-1164603
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
    • (3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
    • Inchi: 1S/C16H19N3O4/c1-11-8-14(18-19(11)2)13(9-15(20)21)17-16(22)23-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,17,22)(H,20,21)/t13-/m1/s1
    • InChI Key: JQGCZRHOYHLBBY-CYBMUJFWSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)C1C=C(C)N(C)N=1)=O

Computed Properties

  • Exact Mass: 317.13755610g/mol
  • Monoisotopic Mass: 317.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.4Ų
  • XLogP3: 1.2

(3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1164603-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
10000mg
$4236.0 2023-10-03
Enamine
EN300-1164603-10.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
10g
$5837.0 2023-06-08
Enamine
EN300-1164603-0.25g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
0.25g
$1249.0 2023-06-08
Enamine
EN300-1164603-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
0.1g
$1195.0 2023-06-08
Enamine
EN300-1164603-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
2.5g
$2660.0 2023-06-08
Enamine
EN300-1164603-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
100mg
$867.0 2023-10-03
Enamine
EN300-1164603-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
5000mg
$2858.0 2023-10-03
Enamine
EN300-1164603-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
1000mg
$986.0 2023-10-03
Enamine
EN300-1164603-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
250mg
$906.0 2023-10-03
Enamine
EN300-1164603-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
2137082-03-0
1g
$1357.0 2023-06-08

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid

Compound CAS No 2137082-03-0: A Comprehensive Overview

The compound with CAS No 2137082-03-0, known as (3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The benzyloxy carbonyl amino group within the molecule plays a crucial role in modulating its pharmacokinetic properties. This group is known to enhance the stability of the compound in biological systems, thereby improving its bioavailability. Additionally, the presence of the 1,5-dimethylpyrazole moiety contributes to the molecule's ability to interact with specific biological targets, such as receptors or enzymes, which is essential for its therapeutic effects.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the chiral center at position 3, which is critical for maintaining the molecule's stereochemical integrity. These methods include enantioselective catalytic processes and asymmetric induction techniques, ensuring high yields and purity of the final product.

From a biological standpoint, (3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid has demonstrated potent activity in preclinical models. Studies have shown that it exhibits selective inhibition of certain kinases, making it a potential candidate for anti-cancer therapies. Furthermore, its ability to cross the blood-brain barrier suggests its potential application in neurodegenerative diseases.

The propanoic acid backbone of this compound also serves as a versatile platform for further chemical modifications. Researchers are actively exploring the substitution patterns at various positions to optimize its pharmacodynamic properties. For instance, altering the substituents on the pyrazole ring has been shown to significantly influence the compound's binding affinity and selectivity towards specific targets.

In terms of drug delivery, this compound's structure lends itself well to formulation strategies such as liposomal encapsulation or nanoparticle-mediated delivery. These approaches aim to enhance its solubility and reduce systemic toxicity while maintaining its therapeutic efficacy.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the clinical translation of this compound. Ongoing clinical trials are evaluating its safety and efficacy in treating various conditions, with promising interim results reported.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with innovative synthetic methods and promising biological profiles, positions it as a leading candidate in the development of next-generation therapeutics.

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